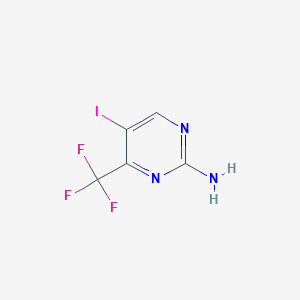

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Description

BenchChem offers high-quality 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-iodo-4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3IN3/c6-5(7,8)3-2(9)1-11-4(10)12-3/h1H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVWNLXCHQFXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic fluorination and halogenation of heterocyclic scaffolds are paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1823882-28-5) represents a highly specialized, trifunctional building block[1].

This molecule integrates three distinct chemical vectors: a C2-amine that serves as a classic kinase hinge-binding motif[2], a C4-trifluoromethyl group that enhances lipophilicity and blocks metabolic oxidation, and a C5-iodine atom that provides an orthogonal, highly reactive site for transition-metal-catalyzed cross-coupling[3]. This guide provides an in-depth analysis of its structural rationale, physicochemical properties, and self-validating synthetic protocols designed for advanced drug discovery workflows.

Physicochemical Profiling

Understanding the baseline quantitative data of this scaffold is critical for predicting its behavior in both synthetic environments and biological assays. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic distribution across the pyrimidine ring, rendering the C2-amine less basic than standard aminopyrimidines.

| Property | Value | Structural Implications |

| IUPAC Name | 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine | Defines the trifunctional substitution pattern. |

| CAS Registry Number | 1823882-28-5 | Industry-standard identifier[1]. |

| Molecular Formula | C5H3F3IN3 | High halogen/fluorine content dictates lipophilicity. |

| Molecular Weight | 288.997 g/mol | Optimal low-MW fragment for FBDD (Fragment-Based Drug Discovery)[1]. |

| Hydrogen Bond Donors | 1 (NH2 group) | Essential for bidentate hinge-binding in ATP-competitive inhibitors[2]. |

| Hydrogen Bond Acceptors | 5 (N, F atoms) | Facilitates diverse solvent and target interactions. |

Structural Rationale & Causality in Drug Design

The specific substitution pattern of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is not arbitrary; it is engineered to solve specific challenges in lead optimization.

-

The C4-Trifluoromethyl Effect: The incorporation of a -CF3 group adjacent to the C5 position exerts a powerful inductive electron-withdrawing (-I) effect. This drastically lowers the electron density of the pyrimidine core, which protects the ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, it increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability[2].

-

The C5-Iodine Advantage: The C5 position of pyrimidines is the most electron-rich carbon, making it the natural site for electrophilic halogenation[4]. While bromine is often used, iodine is highly polarizable and provides a superior leaving group for oxidative addition in Palladium(0) catalysis. This is a critical causality: the steric bulk of the adjacent C4-CF3 group hinders catalytic activation; therefore, the highly reactive C-I bond is required to ensure cross-coupling reactions proceed under mild conditions without catalyst degradation[3].

-

The C2-Amine Hinge Binder: The exocyclic amine acts as a critical hydrogen bond donor. When paired with the adjacent pyrimidine nitrogen (an acceptor), it forms a bidentate interaction motif that perfectly mimics the binding of adenine within the ATP-binding pocket of kinases like FLT3 and CHK1[2].

Orthogonal Functionalization Workflow

The true value of CAS 1823882-28-5 lies in its ability to be selectively modified at different vectors without cross-reactivity. The diagram below illustrates the divergent synthetic pathways available to researchers.

Divergent functionalization pathways of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent choices and an in-process analytical validation step.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling (C5 Position)

Because the C5-iodine is flanked by a bulky trifluoromethyl group, standard Pd(PPh3)4 catalysts often stall at the reductive elimination step. We utilize Pd(dppf)Cl2, whose large bite angle forces the intermediate complexes into a geometry that accelerates reductive elimination[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, combine 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq).

-

Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1 ratio, 0.1 M concentration). The water is critical to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

In-Process Validation (LC-MS): Sample the reaction at 4 hours. The starting material (Exact Mass: 288.9) should disappear. The product mass will reflect the loss of iodine (-126.9 Da) and the addition of the aryl group. Self-Validation: The disappearance of the distinct, massive mass defect caused by iodine confirms complete oxidative addition.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Strong-Base Mediated Acylation of the C2-Amine

The C2-amine is highly deactivated due to the electron-withdrawing nature of the pyrimidine ring and the C4-CF3 group. Standard acylation conditions (e.g., Acid Chloride + Triethylamine in DCM) will yield little to no product. Deprotonation requires a strong, non-nucleophilic base.

Step-by-Step Methodology:

-

Preparation: Dissolve 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

-

Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.5 eq). Causality: LiHMDS is strong enough to deprotonate the deactivated amine but sterically hindered enough to prevent nucleophilic attack on the pyrimidine core.

-

Electrophile Addition: Stir for 30 minutes at -78°C to ensure complete anion formation, then add the desired acid chloride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to slowly warm to room temperature over 2 hours.

-

In-Process Validation (19F NMR): Take a crude NMR aliquot. The 19F signal of the starting material (typically a sharp singlet around -68 ppm) will shift significantly upfield due to the disruption of conjugation and altered electronic environment upon N-acylation.

-

Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

References

-

[3] Title: Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

[2] Title: Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 Source: RSC Publishing URL: [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Advanced Structural Profiling and Synthetic Utility of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine in Medicinal Chemistry

Abstract: The demand for highly functionalized, metabolically stable building blocks in drug discovery has driven the development of complex halogenated heterocycles. 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823882-28-5) represents a privileged scaffold that combines the hydrogen-bonding capacity of a 2-amino group, the lipophilic and electron-withdrawing properties of a 4-trifluoromethyl (CF₃) group, and the synthetic versatility of a 5-iodo substituent. This whitepaper provides an authoritative guide on its physicochemical profiling, the mechanistic causality behind its regioselective synthesis, and its late-stage functionalization in modern pharmacophore design.

Structural and Electronic Profiling

The pyrimidine core is inherently electron-deficient, making it highly resistant to electrophilic aromatic substitution (EAS). However, the specific substitution pattern of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine creates a unique push-pull electronic environment [1, 2].

-

The CF₃ Group (C4): Exerts strong inductive (-I) and hyperconjugative electron-withdrawing effects. This drastically lowers the HOMO of the pyrimidine ring, increasing metabolic stability by blocking cytochrome P450-mediated oxidation at the C4 position [5].

-

The Amino Group (C2): Acts as a strong resonance donor (+M effect). This lone-pair donation selectively enriches the electron density at the para-position (C5), overcoming the deactivating effect of the pyrimidine nitrogens and the CF₃ group.

-

The Iodo Group (C5): Serves as an ideal orthogonal handle for transition-metal-catalyzed cross-coupling reactions, owing to the low bond dissociation energy of the C-I bond compared to C-F or C-N bonds.

Quantitative Physicochemical Data

To facilitate integration into computational drug design workflows, the core quantitative parameters of the scaffold are summarized below based on standardized chemical registry data [1, 2]:

| Parameter | Value | Functional Significance |

| Chemical Name | 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine | Standardized IUPAC nomenclature |

| CAS Registry Number | 1823882-28-5 | Global identifier for procurement/IP |

| Molecular Formula | C₅H₃F₃IN₃ | Defines exact mass requirements |

| Molecular Weight | 289.00 g/mol | Optimal low-MW precursor for Lipinski compliance |

| Target Reactivity Sites | C5 (Iodine), C2 (Amine) | Enables orthogonal bi-directional functionalization |

Standardized Synthesis Protocol: Regioselective C5-Iodination

The synthesis of this compound relies on the regioselective electrophilic iodination of 4-(trifluoromethyl)pyrimidin-2-amine. As a Senior Application Scientist, I emphasize that standard iodination conditions (e.g., I₂/HNO₃) often fail or cause over-oxidation due to the highly deactivated nature of the fluorinated pyrimidine.

Causality of Reagent Selection: We utilize N-Iodosuccinimide (NIS) in N,N-Dimethylformamide (DMF) . NIS provides a controlled, mild source of the electrophilic iodonium ion (I⁺). DMF is selected not merely for solubility, but because its high dielectric constant stabilizes the highly polar Wheland intermediate formed during the rate-determining step of the EAS. Elevated temperatures (80°C) are strictly required to overcome the activation energy barrier imposed by the electron-withdrawing CF₃ group.

Self-Validating Experimental Methodology

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reproducibility and high yield.

Step 1: Reaction Assembly

-

Charge a dry, argon-flushed reaction vessel with 4-(trifluoromethyl)pyrimidin-2-amine (1.0 equivalent).

-

Dissolve the substrate in anhydrous DMF (10 volumes). Ensure complete dissolution to prevent localized reagent concentration.

-

Add N-Iodosuccinimide (NIS, 1.15 equivalents) in three portions over 15 minutes to control the mild exotherm.

Step 2: Thermal Activation & IPC (Self-Validation) 4. Heat the mixture to 80°C for 4 hours. 5. Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material (m/z 164 [M+H]⁺) is <2% by UV integration, and the product mass (m/z 290 [M+H]⁺) dominates. If starting material persists, add 0.1 eq of NIS and stir for an additional hour.

Step 3: Quenching and Isolation 6. Cool the mixture to ambient temperature. 7. Pour the reaction into an ice-cold 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). 8. Validation Check: The immediate dissipation of the dark red/brown color (residual iodine/NIS) to a pale yellow suspension visually validates the successful quenching of active electrophiles. 9. Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Recrystallize the crude solid from hot ethanol/water to yield the pure 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine.

Electrophilic aromatic substitution pathway for C5-iodination.

Strategic Applications in Drug Development

The incorporation of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine into drug discovery pipelines is driven by its capacity for late-stage functionalization. The pyrimidine-2-amine motif is a recognized pharmacophore that frequently acts as a hinge-binding hinge region in kinase inhibitors, forming critical bidentate hydrogen bonds with the ATP-binding pocket [3].

Furthermore, recent patent literature highlights the utility of highly substituted pyrimidines and pyrimidinediamines in modulating IgE/IgG receptor signaling cascades [3] and acting as diacylglyceride O-acyltransferase 2 (DGAT2) inhibitors for metabolic disorders [4]. The C5-iodo position allows medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries via Palladium-catalyzed cross-coupling.

Cross-Coupling Workflows

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields C5-aryl derivatives, expanding the hydrophobic footprint of the molecule to engage deep allosteric pockets.

-

Buchwald-Hartwig Amination: Coupling with secondary amines generates 2,5-diaminopyrimidines, which are critical in developing highly soluble, orally bioavailable receptor antagonists.

Palladium-catalyzed cross-coupling workflows for drug discovery.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized batch prior to downstream coupling, the following analytical profile must be met:

-

¹H NMR (400 MHz, DMSO-d₆): The defining feature is a sharp singlet at ~8.50 ppm corresponding to the isolated C6 aromatic proton. A broad exchangeable singlet at ~7.20 ppm integrates to 2H, confirming the intact C2-NH₂ group.

-

¹⁹F NMR (376 MHz, DMSO-d₆): A sharp singlet at approximately -68.5 ppm confirms the presence of the CF₃ group. The lack of additional fluorine signals validates the absence of defluorination side-reactions.

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₅H₄F₃IN₃ [M+H]⁺: 289.9402; Found: 289.9405, confirming the exact mass and isotopic pattern characteristic of a mono-iodinated species.

References

-

Hairui Chemical. "5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1823882-28-5) Product Data." Hairui Chemical.[Link]

- Rigel Pharmaceuticals, Inc. "2,4-pyrimidinediamine compounds and their uses.

- Pfizer Inc. "Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.

- Lonza Ltd. "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine molecular weight and formula

Executive Summary

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823882-28-5) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). Its structural utility lies in its orthogonal reactivity : the C5-iodine atom serves as a highly reactive "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C4-trifluoromethyl group imparts metabolic stability and lipophilicity—critical parameters for oral bioavailability. The C2-amine provides a hydrogen-bonding motif often required for ATP-competitive binding in kinase domains.

This guide details the physicochemical properties, synthetic utility, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.

Physicochemical Specifications

The following data characterizes the pure compound.

| Property | Specification |

| IUPAC Name | 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine |

| CAS Number | 1823882-28-5 |

| Molecular Formula | C₅H₃F₃IN₃ |

| Molecular Weight | 289.00 g/mol |

| Exact Mass | 288.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyridine N), ~13 (Amine NH) |

| LogP (Predicted) | ~1.8 - 2.1 |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |

Structural Analysis & Reactivity Logic

The molecule functions as a "scaffold hub" due to the distinct electronic environments created by its substituents.

Electronic Distribution

-

Position 4 (-CF₃): A strong electron-withdrawing group (EWG). It deactivates the ring towards electrophilic attack but activates it for Nucleophilic Aromatic Substitution (SₙAr), although the 2-amino group counteracts this slightly. Crucially, it prevents metabolic oxidation at the C4 position.

-

Position 5 (-I): The "Warhead." Iodine is the most reactive halogen for oxidative addition to Palladium(0), making this site the primary point of diversification via cross-coupling.

-

Position 2 (-NH₂): An electron-donating group (EDG). It acts as a "hinge binder" in kinase inhibitor design and directs electrophilic halogenation to the C5 position during precursor synthesis.

Reactivity Diagram

The following diagram illustrates the functional zones of the molecule.

Figure 1: Functional decomposition of the 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine scaffold.

Synthetic Utility & Protocols

Upstream Synthesis (Preparation)

If the compound is not purchased, it is typically synthesized via the electrophilic iodination of the precursor 4-(trifluoromethyl)pyrimidin-2-amine .

-

Precursor: 4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1633-61-0).

-

Reagent: N-Iodosuccinimide (NIS).

-

Solvent: Acetonitrile (MeCN) or DMF.

Mechanism: The amino group at C2 activates the C5 position (para-like orientation to the amine) for electrophilic aromatic substitution. The C4-CF3 group deactivates the ring, but the directing power of the amine combined with the high reactivity of NIS allows the reaction to proceed.

Downstream Application: Suzuki-Miyaura Coupling

The most common application is coupling with aryl boronic acids to generate 5-aryl-4-(trifluoromethyl)pyrimidin-2-amines.

Protocol: General Cross-Coupling Procedure

-

Scale: 1.0 mmol basis.

-

Atmosphere: Inert (Argon/Nitrogen).[1]

Reagents:

-

Substrate: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (289 mg, 1.0 mmol).

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv).

-

Base: Na₂CO₃ (2.0 M aq, 3.0 equiv) or K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water.

Step-by-Step Methodology:

-

Charge: Add the pyrimidine substrate, boronic acid, and base to a reaction vial equipped with a stir bar.

-

Degas: Add the solvent mixture and sparge with Argon for 5–10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

-

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon. Seal the vial.

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic Acid + 162 - H₂).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reaction Workflow Diagram

Figure 2: Optimized workflow for Suzuki-Miyaura coupling at the C5 position.

Handling & Safety

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Light Sensitivity: Iodine-carbon bonds can be labile under intense light. Store in amber vials.

-

Stability: The trifluoromethyl group is stable, but the compound should be kept away from strong oxidizing agents.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

-

References

-

Hairui Chemical. (2025). Product Specification: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1823882-28-5). Retrieved from

-

Dana Bioscience. (2025). Catalog Entry: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine. Retrieved from

-

BenchChem. (2025).[2] Application Notes and Protocols for Pyrimidine Synthesis. Retrieved from

-

National Institutes of Health (PMC). (2025). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (Contextual scaffold reference). Retrieved from

Sources

Strategic Applications of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine in Kinase Inhibitor Discovery

Executive Summary

5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823882-28-5) represents a high-value pharmacophore scaffold in modern medicinal chemistry, particularly within the development of Type I and Type II kinase inhibitors. Its structural uniqueness lies in the trifunctional arrangement of a hinge-binding amine, a lipophilic trifluoromethyl group, and a reactive iodine handle. This guide details the strategic utility of this intermediate, providing validated protocols for its synthesis, functionalization via palladium-catalyzed cross-coupling, and its application in targeting kinases such as Syk , CDK , and PI3K .

Chemical Profile & Structural Logic

The utility of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine is dictated by its ability to interact with the ATP-binding pocket of protein kinases.

The Pharmacophore Triad

The molecule functions as a "lynchpin" scaffold, connecting three critical binding domains:

| Position | Functional Group | Pharmacological Role (Kinase Context) |

| C2 | Primary Amine ( | Hinge Binder: Forms a bidentate hydrogen bond (donor/acceptor) with the kinase hinge region (e.g., Glu/Leu backbone). |

| C4 | Trifluoromethyl ( | Hydrophobic Anchor: Occupies the hydrophobic back-pocket (Gatekeeper region), enhancing potency and metabolic stability against oxidation. |

| C5 | Iodine ( | Synthetic Vector: A highly reactive handle for Suzuki-Miyaura or Sonogashira coupling, allowing extension into the solvent-exposed region or ribose pocket. |

Mechanistic Diagram: Kinase Binding Mode

The following diagram illustrates how the scaffold docks into a typical kinase ATP pocket, highlighting the vector of extension provided by the iodine atom.

Figure 1: Pharmacophore mapping of the scaffold within the ATP-binding site.

Synthetic Protocols

The synthesis and utilization of this scaffold require precise control to avoid over-halogenation or degradation of the sensitive amine.

Synthesis of the Core Scaffold

Objective: Iodination of 2-amino-4-(trifluoromethyl)pyrimidine. Challenge: Regioselectivity at C5 vs. N-iodination.

Protocol:

-

Reagents: 2-Amino-4-(trifluoromethyl)pyrimidine (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions:

-

Dissolve starting material in MeCN.

-

Add NIS portion-wise at

to prevent exotherm. -

Stir at room temperature for 4–12 hours.

-

Critical Step: Quench with saturated aqueous sodium thiosulfate (

) to remove excess iodine species.

-

-

Purification: Recrystallization from ethanol/water or silica gel chromatography (Hexane/EtOAc).

Functionalization: Suzuki-Miyaura Coupling

This is the primary method for installing aryl/heteroaryl tails at the C5 position.

Standard Operating Procedure (SOP):

-

Reaction Vessel: Microwave vial or pressure tube (degassed).

-

Reagents:

-

Scaffold (1.0 equiv).

-

Aryl Boronic Acid (

, 1.2–1.5 equiv). -

Catalyst:

(5 mol%) or -

Base:

(2.0 M aq) or

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Conditions: Heat to

(oil bath) or -

Workup: Filter through Celite, extract with EtOAc, wash with brine.

Medicinal Chemistry Applications

This specific intermediate is pivotal in the discovery of inhibitors for several kinase families.

Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a key mediator in B-cell receptor signaling, implicated in autoimmune diseases like rheumatoid arthritis and certain lymphomas.[1]

-

Application: The 5-iodo scaffold is coupled with substituted phenyl or indole boronic acids.

-

Rationale: The C5-aryl group extends into the solvent channel, improving solubility and selectivity over other tyrosine kinases (e.g., Src, Zap70).

-

Reference: Patent WO2011075560A1 describes the use of 4-(trifluoromethyl)pyrimidin-2-amine derivatives as Syk inhibitors [1].

Dual FLT3 / CHK1 Inhibitors

Mutations in FLT3 are common in acute myeloid leukemia (AML).

-

Application: Coupling the scaffold with solubilizing groups (e.g., morpholine or piperazine tails) via a phenyl linker.

-

Mechanism: The 4-

group is bioisosteric to the chloro group found in many early-generation inhibitors but offers improved metabolic stability (blocking P450 oxidation sites).

Synthetic Workflow Diagram

The following flowchart visualizes the divergence of the scaffold into multiple drug classes.

Figure 2: Divergent synthesis pathways from the core intermediate.

Troubleshooting & Optimization

Common issues encountered when working with this scaffold and their solutions.

| Issue | Probable Cause | Corrective Action |

| Protodeiodination | Loss of Iodine during coupling (reduction).[2] | Use milder bases ( |

| Homocoupling | Oxidative coupling of boronic acids. | Degas solvents thoroughly (Argon sparge). Ensure stoichiometry of base is precise. |

| Low Yield (Suzuki) | Steric hindrance from the 4- | Switch to high-activity catalysts like XPhos Pd G2 or Sphos . |

| N-Arylation | Competitive coupling at the amine. | Protect the amine (e.g., Boc or Acetyl) prior to coupling if using strong bases (e.g., NaOtBu). |

References

-

Mitchell, S. A., et al. (2011). Aminopyrimidines as Syk Inhibitors. World Intellectual Property Organization, WO2011075560A1.

-

Hairui Chemical. (2024). Product Specification: 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine.

-

BenchChem. (2025).[2][3] Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Technical Whitepaper: DMSO Solubility Dynamics and Application Profiling of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Executive Summary

In modern drug discovery and high-throughput parallel synthesis, the physicochemical behavior of foundational building blocks dictates the success of downstream assays and cross-coupling reactions. 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (CAS: 1823882-28-5) is a highly specialized, polyfunctional heterocyclic intermediate[1]. It is extensively utilized in the synthesis of potent kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (Syk) and other critical nodes in immunological signaling pathways[2].

This whitepaper provides an in-depth analysis of the solvation mechanics of this compound in Dimethyl Sulfoxide (DMSO), offering a self-validating protocol for thermodynamic solubility profiling and contextualizing its role in pharmaceutical development.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of a compound, one must first deconstruct its molecular architecture. The solubility of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine in DMSO is governed by a delicate interplay of hydrogen bonding, inductive effects, and dispersion forces.

Quantitative Data Summary

| Property | Value | Structural Implication |

| Chemical Name | 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine | Core pharmacophore scaffold |

| CAS Number | 1823882-28-5 | Unique chemical identifier[1] |

| Molecular Formula | C | Halogenated heteroaromatic system |

| Molecular Weight | 289.00 g/mol | Low MW enables high ligand efficiency[1] |

| H-Bond Donors | 1 (Primary Amine) | Critical for kinase hinge-region binding |

| H-Bond Acceptors | 3 (Pyrimidine N, F atoms) | Primary solvation sites for solvent interactions |

The Causality of DMSO Solvation

DMSO (

-

Inductive Enhancement of Hydrogen Bonding: The 4-trifluoromethyl (

) group is powerfully electron-withdrawing. By pulling electron density away from the pyrimidine ring via inductive effects, it increases the partial positive charge ( -

Polarizability of the Iodine Atom: The 5-iodo substituent possesses a large, diffuse electron cloud. While highly lipophilic, this polarizable atom engages in favorable dispersion forces and potential halogen bonding with the localized dipoles of the DMSO molecules[4].

-

Aqueous "Brick Dust" Risk: Because the solvating power of DMSO masks the extreme hydrophobicity of the

and

Thermodynamic Solubility Validation Protocol

Step-by-Step Methodology

-

Standard Curve Generation (The Internal Control):

-

Dissolve exactly 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (a solvent where it exhibits complete, immediate dissolution without aggregation).

-

Perform a 5-point serial dilution and analyze via HPLC-UV (at

~260 nm) to generate a linear calibration curve (

-

-

Saturated Solution Preparation:

-

Add 10 mg of solid 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine to a 1.5 mL microcentrifuge tube.

-

Add 100

L of anhydrous DMSO. -

Causality: We deliberately use a massive excess of solid to force the system past its saturation point, ensuring equilibrium is reached from a state of supersaturation.

-

-

Equilibration (Shake-Flask):

-

Incubate the suspension on a thermoshaker at 25°C at 800 RPM for 24 hours.

-

Causality: Thermodynamic solubility requires the solid lattice to reach a dynamic equilibrium with the solvated state. Shaking prevents localized depletion zones around the solid particles.

-

-

Phase Separation:

-

Centrifuge the sample at 10,000 x g for 15 minutes at 25°C.

-

Causality: This is the most critical step. High-speed centrifugation pellets micro-crystals and colloidal aggregates that would otherwise scatter light and artificially inflate the UV absorbance reading.

-

-

Quantification:

-

Carefully extract 10

L of the clear supernatant and dilute it 1:100 in Acetonitrile to prevent detector saturation. -

Inject into the HPLC-UV system and calculate the exact molarity using the standard curve.

-

Workflow for determining thermodynamic solubility in DMSO.

Downstream Application: Kinase Inhibitor Design

Once solvated, 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine serves as a premier electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) at the 5-iodo position[4].

The resulting substituted 4-(trifluoromethyl)pyrimidin-2-amines are highly prized as inhibitors for Spleen Tyrosine Kinase (Syk)[2][5]. Syk is a crucial mediator of immunoreceptor signaling in B-cells, mast cells, and macrophages.

-

The Causality of the Pharmacophore: The 2-aminopyrimidine core acts as a "hinge binder," forming bidentate hydrogen bonds with the backbone amides of the Syk kinase domain. The 4-trifluoromethyl group projects into a hydrophobic pocket, enhancing binding affinity and protecting the pyrimidine ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).

B-cell receptor signaling pathway highlighting Syk kinase inhibition.

References

- Hairui Chemical. "5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine_1823882-28-5".

- Dana Bioscience. "5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine 1g".

- Google Patents. "WO2011075560A1 - Aminopyrimidines as syk inhibitors".

- University of South Florida. "Design, Synthesis & Biological Activity of Novel Protein Tyrosine Phosphatase (PTP) Mimetics".

- European Patent Office. "EP 2863914 B1 - PYRAZOLYL DERIVATIVES AS SYK INHIBITORS".

Sources

- 1. 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine_1823882-28-5_Hairui Chemical [hairuichem.com]

- 2. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]

- 3. danabiosci.com [danabiosci.com]

- 4. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Biological Profiling of 5-Trifluoromethyl-2-aminopyrimidine Derivatives

Executive Summary: The Fluorine Advantage

The 5-trifluoromethyl-2-aminopyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike generic aminopyrimidines, the introduction of the trifluoromethyl group (

This guide analyzes the structural rationale, therapeutic applications (specifically Kinase Inhibition and Antimicrobial activity), and validation protocols for these derivatives.[1]

Key Technical Advantages

-

Metabolic Shielding: The C-F bond is one of the strongest in organic chemistry (

). The -

Electronic Modulation: The strong electron-withdrawing nature of

reduces the -

Lipophilicity: The hydrophobic nature of the

group allows the molecule to penetrate the cell membrane more effectively and occupy hydrophobic "gatekeeper" pockets within enzyme active sites.

Structural Rationale & SAR Logic

The biological potency of these derivatives relies on a precise Structure-Activity Relationship (SAR). The 2-aminopyrimidine core acts as the primary anchor, while the 5-trifluoromethyl group acts as the modulator.

Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of specific substitutions on the pyrimidine ring.

Caption: Functional decomposition of the 5-trifluoromethyl-2-aminopyrimidine scaffold highlighting pharmacophoric contributions.

Primary Therapeutic Applications[2]

Kinase Inhibition (Oncology)

The most significant application of this scaffold is in the inhibition of protein kinases, particularly FLT3 (FMS-like tyrosine kinase 3) and EGFR (Epidermal Growth Factor Receptor).[1]

Case Study A: Dual FLT3/CHK1 Inhibition (AML Therapy)

In Acute Myeloid Leukemia (AML), mutations in FLT3 are common drivers of resistance.[1] Researchers have identified 5-trifluoromethyl-2-aminopyrimidine derivatives (specifically Compound 30 ) that function as dual inhibitors of FLT3 and CHK1 (Checkpoint Kinase 1).[1][2][3]

-

Mechanism: The pyrimidine N1 and the C2-amino group form a bidentate hydrogen bond with the hinge region residues (Glu85 and Cys87 in CHK1; Cys694 in FLT3). The 5-

group occupies the hydrophobic pocket, enhancing binding affinity. -

Performance:

Case Study B: EGFR Inhibition (NSCLC Therapy)

For Non-Small Cell Lung Cancer (NSCLC), derivatives such as Compound 9u have shown efficacy against both wild-type and mutant EGFR.[1]

-

Mechanism: These compounds often incorporate a Michael acceptor (acrylamide) on the C4-phenyl ring to form a covalent bond with Cys797, while the 5-

pyrimidine core anchors the molecule in the ATP binding site. -

Performance:

Antimicrobial & Antifungal Activity

Beyond oncology, this scaffold exhibits potent antifungal properties, particularly against plant pathogens like Botrytis cinerea.[1][7]

-

Mechanism: Similar to Trimethoprim, these derivatives likely inhibit Dihydrofolate Reductase (DHFR), blocking folate synthesis essential for microbial DNA replication.

-

Performance: Specific amide-linked derivatives showed >96% inhibition rates against B. cinerea at 50

g/mL, comparable to the commercial fungicide tebuconazole [3].[1]

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating these derivatives.

Chemical Synthesis (General Procedure)

Note: This utilizes a Buchwald-Hartwig amination, the industry standard for C4-functionalization.

-

Starting Material: 2,4-dichloro-5-(trifluoromethyl)pyrimidine.

-

Nucleophilic Substitution (C4): React starting material with the desired aniline or amine (1.0 eq) in the presence of a base (

or DIPEA) in ethanol at -

Amination (C2): Treat the intermediate with ammonium hydroxide or a secondary amine. If C2-Cl displacement is difficult, use Pd-catalyzed Buchwald-Hartwig conditions (

, Xantphos, -

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

In Vitro Kinase Assay (FRET-Based)

Objective: Determine

-

Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate, ATP, Test Compound (DMSO stock).[1]

-

Method:

-

Preparation: Dilute compounds in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

, 1 mM DTT). -

Incubation: Mix Kinase + Peptide Substrate + Compound in a 384-well plate. Incubate for 15 min at RT.

-

Activation: Add ATP (at

concentration) to initiate the reaction. Incubate for 60 min. -

Detection: Add Stop Solution/Detection Reagent (e.g., EDTA + Eu-labeled antibody).[1] Read Fluorescence Resonance Energy Transfer (FRET) signal.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

using non-linear regression (Sigmoidal dose-response).

-

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., MV4-11, A549).[1]

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate 24h. -

Treatment: Add test compounds at serial dilutions (e.g., 0.01 - 10

M). Incubate for 72h. -

Labeling: Add MTT reagent (5 mg/mL). Incubate 4h at

. -

Solubilization: Remove media, add DMSO to dissolve formazan crystals.

-

Measurement: Measure Absorbance at 570 nm.

Workflow Visualization

Diagram 2: Biological Profiling Workflow

This flowchart outlines the critical path from compound synthesis to lead identification.

Caption: Step-by-step workflow for validating 5-trifluoromethyl-2-aminopyrimidine derivatives.

Data Summary: Comparative Activity

The table below summarizes the activity of key derivatives discussed in the literature.

| Compound ID | Target | Assay Type | Activity ( | Key Structural Feature | Source |

| Cmpd 30 | FLT3-D835Y | Kinase (Biochem) | < 4 nM | 5- | [1] |

| Cmpd 30 | MV4-11 Cells | Cell Viability | < 4 nM | Dual FLT3/CHK1 inhibition | [1] |

| Cmpd 9u | EGFR (WT) | Kinase (Biochem) | 91 nM | Acrylamide Michael Acceptor | [2] |

| Cmpd 5l | B. cinerea | Antifungal | 100% (at 50 | Amide linker at C4 | [3] |

References

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link][1][3]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]

- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

Technical Guide: The 5-Iodo-Pyrimidin-2-Amine Scaffold in Kinase Drug Discovery

This guide details the structural utility, synthetic chemistry, and pharmacological application of the 5-iodo-pyrimidin-2-amine scaffold in kinase inhibitor design.

Executive Summary

The 5-iodo-pyrimidin-2-amine moiety is a "privileged" pharmacophore in oncology and immunology drug discovery. It serves a dual function:

-

Structural Anchor: The 2-amino-pyrimidine core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

-

Synthetic & Functional Vector: The C5-iodine atom acts as either a high-affinity halogen bond donor targeting the "gatekeeper" residue or, more commonly, as a reactive linchpin for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access the hydrophobic back-pocket (Target Class II/III inhibitors).

Structural Biology & Pharmacophore Mapping

The Hinge Binding Mode

The pyrimidin-2-amine core is an ATP-mimetic. In the ATP-binding pocket, the N1 nitrogen acts as a hydrogen bond acceptor, while the exocyclic C2-amino group acts as a hydrogen bond donor. This "Donor-Acceptor" motif typically interacts with the backbone carbonyl and amide nitrogen of the hinge region (e.g., Met hinge residue in many kinases).

The 5-Iodo "Gatekeeper" Interaction

While often replaced in final drugs, the 5-iodo variant itself exhibits unique binding kinetics.

-

Halogen Bonding (XB): The iodine atom possesses a region of positive electrostatic potential (the

-hole) on its head. This allows it to form a directed halogen bond with electron-rich Lewis bases (like the backbone carbonyl of the gatekeeper residue) or -

Kinetic Selectivity: Studies on kinases such as Haspin and CLK1 (Cdc2-like kinase 1) have shown that the 5-iodo substituent significantly prolongs residence time (slow

) compared to 5-fluoro or 5-H analogs, due to these specific hydrophobic and electrostatic matches (See PDB: 6G33).

Pharmacophore Diagram (DOT Visualization)

The following diagram illustrates the binding mode of the scaffold within the kinase ATP pocket.

Figure 1: Pharmacophore map showing the Hinge interaction and the C5-Iodine vector targeting the Gatekeeper.

Synthetic Chemistry Strategy

The utility of the 5-iodo-pyrimidin-2-amine scaffold lies in its reactivity. The C-I bond is weaker and more polarizable than C-Br or C-Cl, making it the preferred substrate for rapid library generation via Pd-catalyzed coupling.

Core Synthesis (Iodination)

Direct iodination of pyrimidin-2-amine is the most efficient route to the scaffold.

-

Reagent: N-Iodosuccinimide (NIS) is preferred over

for cleaner regioselectivity at the C5 position. -

Mechanism: Electrophilic aromatic substitution (SEAr). The amino group activates the ring, directing the electrophile to the para-position (C5).

Diversification (The "Make")

The 5-iodo motif is replaced to reach the "Back Pocket" using:

-

Suzuki-Miyaura Coupling: Attaches aryl/heteroaryl groups (most common).

-

Sonogashira Coupling: Attaches alkynes (rigid linkers).

-

Buchwald-Hartwig Amination: Introduces N-linked solubilizing groups.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow from precursor to functionalized kinase inhibitor.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Iodo-pyrimidin-2-amine

This protocol ensures high purity without column chromatography.

Materials:

-

Pyrimidin-2-amine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve pyrimidin-2-amine (e.g., 10 mmol, 0.95 g) in MeCN (20 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Addition: Add NIS (10.5 mmol, 2.36 g) portion-wise over 10 minutes at room temperature.

-

Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane); product is significantly less polar than starting material.

-

Quench: Pour the mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (

) to quench unreacted iodine species. -

Isolation: The product precipitates as a beige/yellow solid. Filter via vacuum filtration.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Yield: Typically 80–90%.

-

Characterization:

NMR (DMSO-

-

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Standard procedure for library generation.

Materials:

-

Aryl Boronic Acid (1.2 eq)[3]

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution) -

Solvent: 1,4-Dioxane[3]

Step-by-Step:

-

Degassing: In a microwave vial or sealed tube, combine the scaffold, boronic acid, and solvent. Sparge with Argon for 5 minutes.

-

Catalyst Addition: Add

and the aqueous base.[3] -

Heating: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (MeOH/DCM gradient).

Case Studies & Data Summary

The following table summarizes key kinase targets where the 5-iodo scaffold (or its direct derivatives) has shown efficacy.

| Target Kinase | Role of 5-Position | Interaction Type | Key Reference |

| Haspin | Iodine atom retained | Halogen Bond to Phe605 (Gatekeeper) | Hergott et al. (2018) |

| CLK1 | Iodine atom retained | Hydrophobic/XB interaction | PDB: 6G33 |

| CDK2 | Substituted (Aryl) | Access to hydrophobic back-pocket | Lücking et al. (2017) |

| PLK4 | Substituted (Aryl) | Selectivity filter against Aurora B | Laufer et al. |

Mechanistic Insight: The "Iodine Effect" on Residence Time

Research indicates that retaining the Iodine atom (rather than substituting it) can drastically improve residence time.

-

5-Fluoro analog:

min -

5-Iodo analog:

min[4][5] -

Cause: The large, polarizable Iodine atom creates a stable

-halogen complex with aromatic gatekeepers, freezing the kinase in an inactive state.

References

-

Hergott, C. B., et al. (2018).

Interactions Modulate Inhibitor Residence Times." Scientific Reports. -

Lücking, U., et al. (2017). "Identification of Potent and Selective CDK2 Inhibitors." ChemMedChem.

-

Protein Data Bank (PDB). "Structure of CLK1 with 5-iodotubercidin (6G33)."

-

BenchChem Protocols. "Suzuki Coupling of 2-Amino-5-bromo/iodo-heterocycles."

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 241102: 5-iodopyrimidin-2-amine."

Sources

Methodological & Application

synthesis of 5-aryl-4-(trifluoromethyl)pyrimidin-2-amine derivatives

Application Note & Standard Operating Protocol Topic: Advanced Synthesis and Late-Stage Functionalization of 5-Aryl-4-(trifluoromethyl)pyrimidin-2-amine Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Rationale

The 4-(trifluoromethyl)pyrimidin-2-amine scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently deployed in the design of kinase inhibitors (such as Spleen Tyrosine Kinase [Syk] inhibitors)[1][2] and Hedgehog signaling pathway antagonists[3].

The strategic incorporation of a trifluoromethyl (

Retrosynthetic Strategies

Synthesizing 5-aryl-4-(trifluoromethyl)pyrimidin-2-amines typically relies on two orthogonal strategies, allowing chemists to choose between early-stage scalability and late-stage diversification.

-

Route A (De Novo Cyclocondensation): This classical approach involves the condensation of an

-aryl- -

Route B (Late-Stage Cross-Coupling): A more convergent, diversity-oriented approach utilizes 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine as a universal building block. Subsequent Suzuki-Miyaura cross-coupling with various aryl boronic acids enables rapid library generation[1][6].

Retrosynthetic pathways for 5-aryl-4-(trifluoromethyl)pyrimidin-2-amine derivatives.

Reaction Optimization: Overcoming Electronic Deactivation

When utilizing Route B , the electron-withdrawing nature of the

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Reaction: 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine + Phenylboronic acid)

| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| Toluene/EtOH/H₂O | 90 | 35% | Monodentate ligands fail to force cis-geometry; catalyst traps in Pd(II) state. | ||

| 1,4-Dioxane | 100 | 62% | Bulky ligand improves reductive elimination but suffers from slow transmetalation. | ||

| 1,4-Dioxane/H₂O (4:1) | 90 | 91% | Bidentate ligand enforces cis-conformation; aqueous biphasic system dissolves base. |

Mechanistic Pathway Visualization

To understand why

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Validated Experimental Protocols

Protocol A: De Novo Cyclocondensation[4]

Use this protocol when scaling up a single, specific 5-aryl derivative.

-

Preparation of Free Base: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Guanidine hydrochloride (1.5 equiv, 15 mmol) and absolute ethanol (30 mL). Add Sodium ethoxide (1.6 equiv, 16 mmol) portion-wise at 0 °C.

-

Causality: Generating the free base in situ using strictly anhydrous ethanol prevents the competitive hydrolysis of the enaminone starting material.

-

-

Condensation: Stir the suspension for 30 minutes, then filter off the precipitated

directly into a solution of the appropriate -

Cyclization: Heat the reaction mixture to reflux (78 °C) for 12 hours.

-

Causality: The free guanidine preferentially attacks the softer

-carbon via a Michael-type addition, followed by intramolecular cyclization at the harder trifluoromethyl ketone. Refluxing drives the subsequent dehydration step to aromatize the pyrimidine ring.

-

-

Workup: Concentrate the mixture in vacuo, partition between Ethyl Acetate (50 mL) and water (50 mL). Extract the aqueous layer twice, dry the combined organic layers over

, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling[1][6]

Use this protocol for rapid SAR (Structure-Activity Relationship) library generation.

-

Reagent Assembly: In a 20 mL microwave vial, combine 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and

(2.5 equiv, 2.5 mmol). -

Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and HPLC-grade Water (4:1 v/v, 10 mL). Seal the vial with a septum and sparge with Argon gas for exactly 15 minutes.

-

Causality: Dissolved oxygen is highly detrimental; it oxidizes the electron-rich phosphine ligands of the catalyst and converts the active

species into an inactive

-

-

Catalyst Addition: Quickly remove the septum, add

(0.05 equiv, 5 mol%), and re-seal with a crimp cap. -

Reaction Execution: Heat the vial in an oil bath at 90 °C for 6–8 hours. Monitor completion via LC-MS.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over

, and concentrate for column chromatography.

Analytical Quality Control

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical checks must be performed:

-

NMR Spectroscopy: A sharp, diagnostic singlet must appear between -65.0 ppm and -70.0 ppm , confirming the integrity of the

-

NMR Spectroscopy: The C6-proton of the pyrimidine ring is highly deshielded due to the combined electron-withdrawing effects of the ring nitrogens and the

-

LC-MS (ESI+): The target mass

should be observed. For intermediates in Protocol B, ensure the isotopic pattern of the starting material (1:1 ratio for

References

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry (via PMC). Available at:[Link]

-

Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry (via PubMed). Available at:[Link]

-

Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry (via ACS Publications). Available at:[Link]

- Aminopyrimidines as syk inhibitors (WO2011075560A1). World Intellectual Property Organization (via Google Patents).

- PYRAZOLYL DERIVATIVES AS SYK INHIBITORS (EP 2863914 B1). European Patent Office (via Google Patents).

Sources

- 1. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]

- 2. WO2011075515A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]

- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodopyrimidines

Executive Summary & Strategic Rationale

The 5-iodopyrimidine scaffold represents a "privileged singularity" in medicinal chemistry. Unlike the electron-deficient 2- and 4-positions, which are prone to Nucleophilic Aromatic Substitution (SNAr), the 5-position is electronically distinct—it is the least electron-deficient carbon on the ring. This makes the C5–I bond the ideal handle for Palladium-catalyzed cross-coupling (PCCC) prior to functionalizing the 2/4 positions.

Why 5-Iodo?

-

Sequential Orthogonality: The C–I bond undergoes oxidative addition significantly faster than C–Br or C–Cl bonds. This allows researchers to install complex carbon or nitrogen frameworks at C5 while leaving C2/C4 chlorides intact for later SNAr diversification.

-

Electronic "Sweet Spot": While less electron-deficient than C2/C4, the pyrimidine ring still pulls electron density, making the C5–Pd(II) intermediate susceptible to reductive elimination, provided the catalyst is not "poisoned" by the pyrimidine nitrogens.

This guide details three field-proven protocols: Suzuki-Miyaura (Biaryl formation), Copper-Free Sonogashira (Alkynylation), and Buchwald-Hartwig (Amination), optimized specifically to overcome nitrogen coordination and hydrolytic instability.

Mechanistic Insight: The "N-Poisoning" Challenge

A critical failure mode in pyrimidine coupling is the coordination of the pyrimidine lone pairs (N1/N3) to the Palladium center, forming stable, non-reactive Pd(L)2(pyrimidine)2 complexes. This arrests the catalytic cycle.[1]

The Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos). These ligands create a steric wall that prevents N-coordination while accelerating the oxidative addition of the C–I bond.

Visualization: Sequential Functionalization Logic

The following diagram illustrates the strategic advantage of starting with 5-iodopyrimidines.

Protocol A: High-Turnover Suzuki-Miyaura Coupling

Application: Installation of aryl/heteroaryl groups.[2] Key Challenge: Protodehalogenation (replacement of I with H) in wet solvents.

Optimized Conditions Matrix

| Parameter | Standard Condition | Challenging Substrate (Steric Bulk) |

| Catalyst | Pd(dppf)Cl₂·DCM (2-5 mol%) | Pd-XPhos G3 (1-3 mol%) |

| Ligand | - | XPhos (if not using precatalyst) |

| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |

| Solvent | 1,4-Dioxane/Water (4:1) | THF/Water (10:1) |

| Temp | 80 °C | 60 °C (Milder to prevent hydrolysis) |

Step-by-Step Protocol (XPhos System)

-

Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the 5-iodopyrimidine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst Addition: Add Pd-XPhos G3 (2.0 mol%).

-

Note: Using G3/G4 precatalysts ensures a 1:1 Pd:Ligand ratio and rapid activation, superior to mixing Pd(OAc)₂ + Ligand.

-

-

Solvent & Degassing: Add THF (degassed) and Water (degassed) in a 10:1 ratio. Concentration should be ~0.1 M - 0.2 M.

-

Critical: Sparge solvents with Argon for 15 mins before addition to prevent homocoupling of boronic acids.

-

-

Reaction: Seal the vial and heat to 60 °C. Monitor by LCMS.

-

Endpoint: Conversion is typically complete within 1–4 hours due to the labile C–I bond.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography. Pyrimidines are polar; consider using DCM/MeOH or EtOAc/Hexane gradients.

Protocol B: Copper-Free Sonogashira Coupling

Application: Installation of alkyne linkers (rigid spacers). Key Challenge: Traditional Sonogashira uses CuI, which causes Glaser homocoupling (alkyne-alkyne dimerization) and complicates purification. Solution: A Copper-Free protocol using a highly active Pd-system.

Protocol

-

Reagents: Combine 5-iodopyrimidine (1.0 equiv) and PdCl₂(PPh₃)₂ (3 mol%) in a reaction vessel.

-

Why this catalyst? Bis(triphenylphosphine)palladium(II) dichloride is robust and sufficient for iodides without needing expensive ligands.

-

-

Solvent/Base: Add DMF (anhydrous) and Triethylamine (TEA) (3.0 equiv).

-

Alternative: For solid bases, use Cs₂CO₃ in MeCN.

-

-

Alkyne Addition: Add the terminal Alkyne (1.2 equiv).

-

Inert Atmosphere: Evacuate and backfill with Argon (x3). Oxygen is the enemy of Sonogashira, promoting homocoupling even without Copper.

-

Reaction: Heat to 50–60 °C.

-

Observation: The reaction mixture often turns black (Pd precipitation) upon completion.

-

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate DMF (high vacuum) before extraction to avoid emulsion issues.

Protocol C: Buchwald-Hartwig Amination

Application: C–N bond formation (Anilines, aliphatic amines). Key Challenge: 5-position is not activated for SNAr. Pd-catalysis is required.[2][3][4] Reductive elimination is difficult with electron-deficient heterocycles.

The "BrettPhos" Advantage

For primary amines, BrettPhos (and its precatalyst) is the gold standard. It prevents the formation of the stable bis-amine Pd complex.

Workflow Diagram (Air-Sensitive Handling)

Protocol Details

-

Base Selection: Use NaOtBu (Sodium tert-butoxide) for robust substrates.

-

Sensitive Groups: If the substrate contains esters/nitriles, switch to Cs₂CO₃ (requires longer reaction times/higher temp).

-

-

Catalyst: Pd-BrettPhos G3 (1–3 mol%).

-

Concentration: High concentration (0.5 M – 1.0 M) favors intermolecular coupling over side reactions.

-

Temperature: 80 °C is usually sufficient for iodides.

Troubleshooting & Self-Validating Systems

Use this matrix to validate your results. If the "Check" fails, apply the "Correction".

| Observation | Probable Cause | Mechanism | Correction |

| Product mass = SM - I + H | Dehalogenation (Protodehalogenation) | Switch solvent to Toluene (non-protic). Use anhydrous conditions. | |

| No Reaction (SM intact) | Catalyst Poisoning | Pyrimidine N binds Pd, arresting oxidative addition. | Increase catalyst loading to 5%. Switch to bulkier ligand (tBuXPhos or BrettPhos ). |

| Homocoupling (Alkyne-Alkyne) | Oxygen leak | Glaser coupling mediated by trace metals/O₂. | Rigorous degassing (freeze-pump-thaw). Ensure Cu-free conditions. |

| Regio-scrambling | Halogen Exchange | Pd inserts into C-Cl instead of C-I (rare but possible with very active catalysts). | Lower temperature.[5] Ensure 5-Iodo is high purity (no 5-bromo contaminants). |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Schroeder, H. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 392-396. Link

-

BenchChem Application Note. (2025). Regioselective Reactions of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. Link

-

WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Link

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

Buchwald-Hartwig amination of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine

Executive Summary

This guide details the protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine . This substrate presents a unique "push-pull" electronic environment: the electron-withdrawing trifluoromethyl (

This protocol prioritizes chemoselectivity and catalyst longevity . It recommends a specific catalyst system (BrettPhos Pd G3 or Xantphos/Pd) designed to operate on electron-deficient heteroaryl halides while mitigating dehalogenation side reactions.

Substrate Analysis & Mechanistic Logic

Electronic Landscape

-

Activation (

Effect): The -

Competitive Binding (

): The free amine at C2 is a weak nucleophile due to the electron-deficient ring, but it is a competent ligand. It can bind to unsaturated Pd(II) intermediates, forming off-cycle resting states (catalyst poisoning). -

Leaving Group (Iodide): Iodine is the best leaving group for oxidative addition but releases iodide ions (

), which can bridge palladium dimers and inhibit the catalytic cycle.

Strategic Decisions

-

Ligand Selection: We utilize bulky, electron-rich dialkylbiaryl phosphines (BrettPhos ) or wide-bite-angle bisphosphines (Xantphos ).

-

Why? These ligands prevent the formation of stable Pd-dimers bridged by the iodide leaving group and outcompete the substrate's C2-amine for metal coordination.

-

-

Base Selection: Cesium Carbonate (

) is preferred over Sodium tert-butoxide (-

Why? The

group renders the pyrimidine ring sensitive to strong alkoxide bases, which can trigger decomposition or side reactions.

-

Experimental Protocol

Materials & Reagents

| Component | Role | Specifications |

| Substrate | Electrophile | 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (>97%) |

| Amine Partner | Nucleophile | 1.2 equivalents (Primary or Secondary amine) |

| Catalyst | Pd Source | BrettPhos Pd G3 (2-5 mol%) OR Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) |

| Base | Proton Scavenger | |

| Solvent | Medium | 1,4-Dioxane or Toluene (Anhydrous, sparged with Ar/N₂) |

Step-by-Step Procedure

Step 1: Vessel Preparation

-

Oven-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.

-

Cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Charging (Glovebox or Schlenk Line)

-

Solid Addition: Add 5-Iodo-4-(trifluoromethyl)pyrimidin-2-amine (1.0 equiv),

(2.0 equiv), and the Catalyst (e.g., BrettPhos Pd G3, 0.02 equiv).-

Note: If using Pd₂(dba)₃/Xantphos, premix the metal and ligand in a separate vial with a small amount of solvent for 5 minutes before adding to the main reaction to ensure active catalyst formation.

-

-

Inerting: Seal the vessel and evacuate/backfill with Argon three times (

).

Step 3: Solvent & Amine Addition [1]

-

Solvent: Add anhydrous 1,4-Dioxane via syringe (Concentration: 0.1 M to 0.2 M relative to substrate).

-

Amine: Add the liquid amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, add it in Step 2.

Step 4: Reaction Execution

-

Place the vessel in a pre-heated block at 80°C .

-

Stir vigorously (800-1000 RPM). The insolubility of

requires high agitation rates for effective phase transfer. -

Monitoring: Check by LCMS or TLC at 2 hours.

-

TLC Stain: UV (254 nm) is sufficient; the pyrimidine core is UV active.

-

Target: Disappearance of the iodide starting material.

-

Step 5: Workup

-

Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and palladium black.

-

Concentrate the filtrate under reduced pressure.

Step 6: Purification

-

Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc, depending on the polarity of the coupled amine).

Visualization: Workflow & Mechanism

Experimental Workflow Diagram

Caption: Step-by-step workflow for the .

Mechanistic Pathway[3]

Caption: Catalytic cycle highlighting the rapid oxidative addition facilitated by the CF3 group and potential trap by C2-NH2.

Optimization & Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Start Material Remains | Catalyst Deactivation | Switch to BrettPhos Pd G3 precatalyst. The "G3" scaffold ensures rapid activation even at lower temperatures. |

| Deiodination (Ar-H) | Hydride Source / Overheating | Lower temperature to 60-70°C. Ensure solvent is strictly anhydrous (water can act as a hydride source in some cycles). |

| Low Yield | C2-Amine Interference | Protect the C2-amine as a Boc-carbamate ( |

| Regioisomers ( | Nucleophilic Attack at C6 | The amine partner may be attacking the ring directly (uncatalyzed). Lower temperature and ensure the Catalyst:Ligand ratio is optimized (1:1.2 or 1:2) to favor the Pd-cycle over background |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

-

BenchChem Application Note . Palladium-Catalyzed Synthesis Using 5-Iodofuran-2-amine (Analogous Heterocycle Protocols).

-

Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction.

Sources

Protecting the 2-Amino Group in Pyrimidine Synthesis: A Guide to Strategy and Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Amine Protection in 2-Aminopyrimidine Synthesis

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bond interactions with protein targets makes it an invaluable hinge-binding motif. However, the very reactivity that makes the 2-amino group a valuable pharmacophoric feature also presents a significant challenge during multi-step synthesis. Its nucleophilic and basic nature can lead to undesired side reactions, necessitating a robust protection strategy to ensure regioselectivity and high yields of the target molecule.[4][5]

This technical guide provides an in-depth analysis of common and effective protecting groups for the 2-amino function of the pyrimidine ring. It moves beyond a simple recitation of reagents to explain the causality behind protocol choices, offering field-proven insights into the selection, application, and cleavage of these crucial synthetic tools. We will focus on the three most widely employed carbamate and benzyl-type protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and p-Methoxybenzyl (PMB), providing a comparative analysis and detailed experimental protocols.

The Challenge of Protecting 2-Aminopyrimidines

The electronic nature of the 2-aminopyrimidine ring system warrants special consideration. The electron-deficient pyrimidine ring reduces the basicity and nucleophilicity of the exocyclic amino group compared to aliphatic or simple aromatic amines. This can necessitate more forcing conditions for protection. Furthermore, the exocyclic amine is in conjugation with the ring nitrogens, which can lead to the formation of a stable, doubly protected (e.g., di-Boc) species, a common observation in this substrate class.[5] Selecting a protecting group strategy therefore requires a careful balance of stability, ease of removal, and orthogonality with other functional groups present in the molecule.[5][6]

Core Protecting Groups: A Comparative Overview

The choice of a protecting group is dictated by its stability towards the reaction conditions planned in the synthetic route and the availability of a selective deprotection method that leaves the rest of the molecule intact.[6] This principle of "orthogonal protection" is fundamental to the synthesis of complex molecules.[7]

| Protecting Group | Abbreviation | Structure | Stability | Common Cleavage Conditions | Key Considerations |

| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis, and weak nucleophiles. | Strong acid (TFA, HCl).[8][9] | Can form di-protected species on 2-aminopyrimidine. The resulting t-butyl cation can cause side reactions.[10] | |

| Benzyloxycarbonyl | Cbz, Z | Stable to acidic conditions and most non-reductive reagents. | Catalytic Hydrogenolysis (H₂, Pd/C).[11][12] | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups). Catalyst can sometimes be pyrophoric.[6] | |

| p-Methoxybenzyl | PMB | Stable to bases, hydrogenolysis, and many nucleophiles. | Oxidative conditions (DDQ, CAN) or strong acid.[13] | Offers excellent orthogonality to both Boc and Cbz. Cleavage is often very clean. |

I. The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common protecting group for amines in modern organic synthesis due to its general stability and the clean, mild conditions for its removal.[7][9]

Causality and Field Insights:

The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the anhydride carbonyls.[4] For 2-aminopyrimidines, the reaction can be sluggish and often requires a base catalyst like 4-(Dimethylamino)pyridine (DMAP) or pyridine. A significant consideration is the potential for double protection to form a N,N-di-Boc derivative, especially with excess (Boc)₂O and forcing conditions.[5] This occurs because the initial N-Boc-2-aminopyrimidine is still sufficiently nucleophilic to react further.

Deprotection is achieved with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[8] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[4] The resulting carbamic acid readily decarboxylates to liberate the free amine.[4] When dealing with sensitive substrates, scavengers like anisole or triethylsilane can be added to trap the electrophilic t-butyl cation and prevent side reactions.[8]

dot

Caption: Boc Protection and Deprotection Workflow.

Protocol 1: Di-Boc Protection of 2-Amino-5-bromopyrimidine

This protocol is adapted from a procedure used in the synthesis of MRSA biofilm inhibitors.[5]

Materials:

-

2-Amino-5-bromopyrimidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-bromopyrimidine (1.0 equiv) in anhydrous DCM.

-

Reagent Addition: Add pyridine (2.5 equiv) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (2.5 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-